molecular formula C8H13NO3 B1142272 Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 118767-38-7

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B1142272
CAS No.: 118767-38-7
M. Wt: 171.19 g/mol
InChI Key: QPVUUZCUTSDPRP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methylpyrrolidine-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxopyrrolidine-2-carboxylate: Similar in structure but lacks the methyl group at the 4-position.

    Methyl 5-oxopyrrolidine-2-carboxylate: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate: Contains an additional methyl group at the 4-position.

Uniqueness

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties .

Properties

CAS No.

118767-38-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

QPVUUZCUTSDPRP-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1)C

SMILES

CCOC(=O)C1CC(C(=O)N1)C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.